REACTION_CXSMILES
|
C(N(CC)CC)C.Br[CH2:9][C:10]([O:12][C:13]1[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:15]([OH:17])=[O:16])=[O:11]>C1(C)C=CC=CC=1>[O:12]1[C:13]2[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=2[C:15](=[O:17])[O:16][CH2:9][C:10]1=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC=1C(C(=O)O)=CC=CC1
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
WAIT
|
Details
|
took thirty seconds
|
Type
|
CUSTOM
|
Details
|
Moments later, the byproduct Et3NHBr crystallized out of solution
|
Type
|
TEMPERATURE
|
Details
|
The suspension was refluxed for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The salt crystals were isolated by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with 25 mL of acetone, air
|
Type
|
CUSTOM
|
Details
|
dried in the Bucher funnel, and finally vacuum
|
Type
|
CUSTOM
|
Details
|
dried at room temperature
|
Type
|
CUSTOM
|
Details
|
2.27 grams of triethylammonium bromide were collected
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated down
|
Type
|
CUSTOM
|
Details
|
a white solid was obtained which
|
Type
|
DISSOLUTION
|
Details
|
Everything did not dissolve
|
Type
|
FILTRATION
|
Details
|
filtered into a 25 mL Erlenmeyer flask
|
Type
|
CUSTOM
|
Details
|
to crystallize after a few minutes
|
Type
|
CUSTOM
|
Details
|
the crystals were isolated by suction filtration
|
Type
|
WASH
|
Details
|
washed with 20 mL of toluene, and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at room temperature for five hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
1.17 grams were collected (43% yield)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
O1C(COC(C2=C1C=CC=C2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |